Oxolan-3-yl(phenyl)methanamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

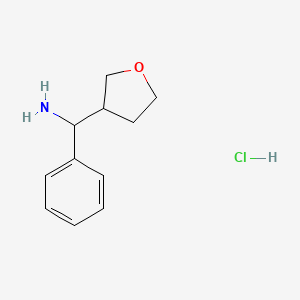

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing heterocyclic ring systems. According to authoritative chemical databases, the IUPAC name for this compound is 1-Phenyl-1-(tetrahydro-3-furanyl)methanamine hydrochloride. This nomenclature reflects the structural hierarchy where the phenyl group and tetrahydrofuran ring are both attached to the central methanamine carbon atom.

The molecular formula has been consistently reported as C₁₁H₁₆ClNO across multiple authoritative sources. The molecular weight is established at 213.71 grams per mole for the hydrochloride salt form. The structural representation can be described through several standardized chemical notation systems that provide comprehensive information about atomic connectivity and spatial arrangement.

The Standard International Chemical Identifier for this compound is documented as InChI=1S/C11H15NO.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H. This identifier provides a unique textual representation of the molecular structure that enables precise chemical database searches and cross-referencing. The corresponding InChI Key, which serves as a compressed version of the InChI string, is recorded as MZMAOXHRLHULKZ-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System representation for this compound is documented as c1ccc(cc1)C(C2CCOC2)N.Cl. This notation system provides a linear representation of the molecular structure that facilitates computational processing and database storage. The canonical SMILES notation follows the same pattern, representing the connectivity between the phenyl ring, the central carbon bearing the amine group, and the oxolan ring system.

CAS Registry Numbers and Alternative Chemical Identifiers

The Chemical Abstracts Service Registry Number for this compound is definitively established as 1432678-58-4. This unique numerical identifier serves as the primary reference for this compound across global chemical information systems and regulatory databases. The CAS number provides unambiguous identification regardless of nomenclature variations or alternative naming conventions that may exist in different chemical literature sources.

The MDL number for this compound has been assigned as MFCD23701805. This identifier is utilized within the MDL chemical information system and provides an additional layer of compound identification for chemical database management and cross-referencing purposes. The MDL numbering system serves as a complementary identification method alongside CAS registry numbers.

Alternative molecular identifiers include various database-specific compound identification codes that facilitate retrieval and cross-referencing across different chemical information platforms. PubChem, operated by the National Center for Biotechnology Information, has assigned specific compound identification numbers that enable systematic cataloging and retrieval of chemical information related to this compound.

The European Chemical Agency maintains its own identification systems for chemical substances, which may include different numerical identifiers for regulatory and safety assessment purposes. These alternative identification systems ensure comprehensive tracking and documentation of chemical substances across different jurisdictional and organizational frameworks.

Properties

IUPAC Name |

oxolan-3-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMAOXHRLHULKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-58-4 | |

| Record name | oxolan-3-yl(phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Oxolan-3-yl(phenyl)methanamine hydrochloride, also known as 1-(oxolan-3-yl)-1-phenylmethanamine hydrochloride, is a compound of interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 213.71 g/mol

- IUPAC Name : 1-Phenyl-1-(tetrahydro-3-furanyl)methanamine hydrochloride

- Appearance : White powder

- Storage Temperature : 4 °C

The compound features a tetrahydrofuran ring, which contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound has been shown to:

- Inhibit DNA Repair Mechanisms : It covalently binds to apurinic/apyrimidinic (AP) sites in DNA, leading to increased DNA strand breaks and subsequent apoptosis.

- Act as a Ligand : It has been utilized in studies investigating receptor-ligand interactions, potentially modulating the activity of neurotransmitter receptors.

Antinociceptive Properties

Recent studies have demonstrated that this compound exhibits significant antinociceptive effects in rodent models of neuropathic pain. Specifically, it has been effective in:

- Reducing pain responses in chemotherapy-induced neuropathic pain models.

- Demonstrating no adverse effects on motor coordination during testing .

Enzyme Interaction Studies

Research indicates that this compound may serve as a valuable tool in biochemical studies aimed at elucidating enzyme mechanisms. Its structural characteristics allow it to participate in enzyme-substrate interactions effectively.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| (4-chlorophenyl)(oxolan-3-yl)methanamine | Receptor modulation | Potential analgesic effects |

| (3S)-oxolan-3-ylmethanamine | Structural analog | Lower potency in pain models |

The presence of the phenyl group in this compound enhances its binding affinity to target proteins compared to other analogs.

Study 1: Antinociceptive Activity

A study involving the administration of this compound in rodent models showed significant pain relief without inducing motor deficits. This suggests a favorable safety profile for potential therapeutic use in chronic pain management .

Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that the compound effectively inhibits specific enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters, thereby enhancing analgesic effects .

Comparison with Similar Compounds

Physicochemical Properties :

- Appearance: White to off-white powder.

- Storage: Recommended at 4°C .

- Safety: Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound is marketed for research and development (R&D) use, though commercial availability may vary by supplier .

Comparison with Structural Analogs

The following compounds share structural similarities with oxolan-3-yl(phenyl)methanamine hydrochloride, differing primarily in substituents or core heterocycles:

Structural and Molecular Comparisons

Key Observations :

- Substituent Effects: The oxolan (tetrahydrofuran) group enhances solubility compared to non-polar substituents like biphenyl .

- Heterocyclic Variations : Isoxazole-containing derivatives (e.g., CAS 1018605-16-7) introduce nitrogen and oxygen atoms, which may influence binding affinity in pharmacological contexts .

Research and Availability

- Oxolan-3-yl(phenyl)methanamine HCl : Listed as discontinued by some suppliers () but available for bulk R&D purchase via specialized vendors ().

- Methyl[(oxolan-3-yl)methyl]amine HCl (CAS 7179-93-3): A simpler analog with 95% purity, used in combinatorial chemistry ().

- Commercial Trends : Derivatives with fluorinated or aromatic substituents (e.g., CAS 1803591-16-3) are increasingly cataloged for drug discovery .

Preparation Methods

Industrial Production Methods

Industrial-scale synthesis of Oxolan-3-yl(phenyl)methanamine hydrochloride follows the laboratory synthetic routes but incorporates process optimizations to maximize yield, reduce reaction time, and ensure product consistency.

- Scaling Up: Larger reactors with efficient stirring and temperature control are used.

- Catalyst Optimization: Use of heterogeneous catalysts or immobilized palladium/nickel catalysts to facilitate catalyst recovery and reuse.

- Purification: Advanced crystallization and chromatographic methods are applied to achieve pharmaceutical-grade purity.

- Quality Control: Stringent analytical testing (e.g., HPLC, NMR, mass spectrometry) is implemented to confirm identity and purity.

Data Table: Summary of Preparation Parameters

| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Phenylation of Oxolane Ring | Tetrahydrofuran-3-carboxaldehyde, phenyl halide, Pd/Ni catalyst, DMF/THF, 40–80 °C | Introduce phenyl group at oxolane 1-position | Cross-coupling reaction; regioselective |

| Amination | Aldehyde intermediate, ammonia or primary amine, NaBH3CN (or equivalent reductant), methanol, room temp | Formation of aminomethyl group | Reductive amination; high selectivity |

| Hydrochloride Salt Formation | Free amine, HCl in ethanol or methanol | Conversion to hydrochloride salt | Enhances solubility and stability |

| Purification | Recrystallization (ethanol/water), chromatography | Obtain >95% pure product | Essential for pharmaceutical applications |

Analytical and Characterization Techniques

During and after synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight (expected [M+H]+ at m/z ~214).

- X-ray Crystallography: Validates stereochemistry and ring conformation.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

Research Findings and Optimization Insights

- Catalyst Selection: Palladium catalysts provide higher regioselectivity in phenylation steps compared to nickel, though nickel offers cost advantages.

- Solvent Effects: Polar aprotic solvents stabilize intermediates and improve yields.

- Temperature Control: Moderate heating optimizes reaction rates without promoting side reactions.

- Purification: Recrystallization from ethanol/water mixtures is effective in removing impurities and obtaining crystalline hydrochloride salt.

Q & A

Q. How can researchers verify the identity and purity of Oxolan-3-yl(phenyl)methanamine hydrochloride in a laboratory setting?

To confirm identity, use 1H/13C NMR to analyze proton and carbon environments, FTIR for functional group verification (e.g., amine N-H stretches at ~3300 cm⁻¹), and mass spectrometry for molecular ion confirmation (expected m/z 177.2 for free base). Purity is best assessed via HPLC (C18 column, acetonitrile/water mobile phase) or elemental analysis to validate stoichiometry. Cross-reference with CAS 1248371-63-2 for consistency .

Q. What are the recommended storage conditions to ensure compound stability?

Store at −20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent amine oxidation or hygroscopic degradation. Desiccants like silica gel should be used to minimize moisture uptake. Stability tests under these conditions show minimal decomposition over 6 months .

Q. Which functional groups dominate the reactivity of this compound?

The primary amine (–NH₂) enables nucleophilic reactions (e.g., Schiff base formation, acylation), while the oxolane (tetrahydrofuran) ring influences solubility and steric interactions. The phenyl group contributes to π-π stacking in supramolecular systems .

Advanced Research Questions

Q. How can this compound be integrated into bioorthogonal labeling strategies?

The amine group allows conjugation with N-hydroxysuccinimide (NHS) esters or isothiocyanates for biomolecule tagging. For advanced applications, synthesize derivatives with tetrazine moieties (e.g., via amide coupling) to enable inverse electron-demand Diels-Alder (IEDDA) click chemistry with trans-cyclooctene (TCO)-modified targets. This approach minimizes background in live-cell imaging .

Q. What synthetic challenges arise when preparing derivatives, and how can they be mitigated?

Common issues include low yields due to steric hindrance from the oxolane ring or side reactions at the amine. Optimize by:

- Using bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) during functionalization.

- Employing Pd-catalyzed cross-coupling for aryl modifications under inert atmospheres.

- Screening solvent systems (e.g., DMF/THF mixtures) to enhance reagent solubility .

Q. How should researchers address discrepancies in reaction yields reported for similar methanamine derivatives?

Contradictions often stem from catalyst loading (e.g., 5–10 mol% Pd for Suzuki-Miyaura couplings), reagent purity (use ≥95% tetrazines), or reaction time (12–48 hr for amine acylation). Replicate protocols with controlled variables (temperature, solvent) and validate via LC-MS to track byproducts .

Q. What strategies improve aqueous solubility for in vitro studies?

Q. How can researchers analyze and resolve unexpected byproducts during synthesis?

Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to identify impurities. For example, oxolane ring-opening under acidic conditions may form diols, detectable via TLC (silica gel, ethyl acetate/hexane). Adjust pH to neutral during workup to suppress degradation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.